2,2',3,6'-Tetrachlorobiphenyl

Overview

Description

Synthesis Analysis

PCBs were manufactured as commercial mixtures but were banned in the 1970s . There is a study that shows bacterial enrichment cultures developed with Baltimore Harbor sediments were found to reductively dechlorinate 2,2’,3,6’-Tetrachlorobiphenyl when incubated in a minimal estuarine medium containing short-chain fatty acids under anaerobic conditions .

Molecular Structure Analysis

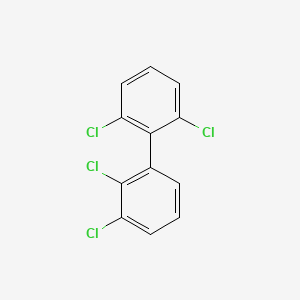

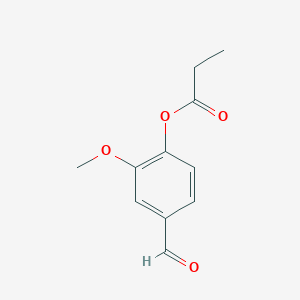

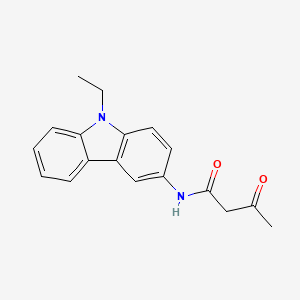

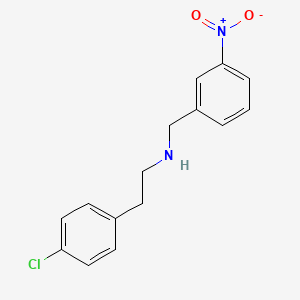

The chemical formula of 2,2’,3,6’-Tetrachlorobiphenyl is C12H6Cl4 . The average molecular mass is 291.988 g/mol . The structure of the compound includes two benzene rings with chlorine atoms attached to them .

Chemical Reactions Analysis

2,2’,3,6’-Tetrachlorobiphenyl can undergo various reactions. For example, it can be dechlorinated under certain conditions . More research is needed to fully understand the range of chemical reactions this compound can undergo.

Physical And Chemical Properties Analysis

2,2’,3,6’-Tetrachlorobiphenyl is a solid compound . It appears as oily liquids or solids that are colorless to light yellow . The solubility of the compound is 0.000146 mg/mL at 25°C .

Scientific Research Applications

Density Functional Theory Studies

Density functional theory studies on polychlorinated biphenyls (PCBs) like 2,2',3,6'-Tetrachlorobiphenyl help in understanding their chemical properties. These studies provide insights into ionization potentials, electron affinities, and optimized structures of such compounds (Arulmozhiraja, Fujii, & Morita, 2002).

Membrane Interaction Studies

Research on how this compound interacts with cell membranes reveals its biological impact. These studies, focusing on microbial cells, shed light on the membrane fluidity and cellular fatty acid compositions upon exposure to such compounds (Kim, Lee, & Trevors, 2001).

Degradation Studies

Investigations into the degradation processes of PCBs, including this compound, are crucial for understanding environmental remediation techniques. Studies involving supercritical water and potassium carbonate show the transformation of these compounds into less harmful substances (Akiyama, 2003).

Reactions with Alkali in 2-Aminoethanol Medium

Research on the reactivity of tetrachlorobiphenyls in various chemical environments is essential for understanding their behavior in different mediums. Studies explore how these compounds react with alkali in 2-aminoethanol medium, leading to various derivatives (Gorbunova, Pervova, Saloutin, & Chupakhin, 2020).

Photocatalytic Removal Studies

Exploring methods for removing tetrachlorobiphenyl from environmental matrices is critical. Studies using novel photocatalytic treatment systems demonstrate effective ways to eliminate such pollutants from sludge matrices (Tunçal, Çifçi, & Uslu Orhan, 2015).

Cellular Impact Studies

Investigating the impact of tetrachlorobiphenyl on cellular functions, such as in human leukemia cells, helps in understanding the biological effects of PCBs. Such studies highlight changes in cellular processes and gene expression (Bezdecny, Roth, & Ganey, 2005).

Microbial Degradation Studies

Research on the microbial degradation of PCBs, including the role of specific strains in breaking down these compounds, is vital for bioremediation strategies. Such studies demonstrate the degradation capabilities of various microbial strains (Adebusoye, Ilori, Picardal, & Amund, 2008).

Ligand Synthesis Studies

Exploring the synthesis of compounds with polychlorinated biphenyls for creating materials with unique properties is an area of interest in materials science. Studies on creating materials with low-coordinate phosphorus centers using PCBs contribute to this field (Shah, Concolino, Rheingold, & Protasiewicz, 2000).

Biochemical Pathway Elucidation

Elucidating the biochemical pathways involved in the degradation of PCBs, including this compound, aids in understanding their environmental fate. Studies on the specific metabolic pathways and products help in understanding the ecological impact of PCBs (Barriault, Lépine, Mohammadi, Milot, Leberre, & Sylvestre, 2004).

Theoretical Chemistry in Toxicity Analysis

Applying theoretical chemistry to analyze the toxicity of PCBs, including this compound, helps in predicting their environmental and health impacts. Research using molecular descriptors and structure-toxicity relationships provides insights into the toxic nature of these compounds (Eddy, 2020).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2,2’,3,6’-Tetrachlorobiphenyl is the Estrogen receptor . This receptor is a nuclear hormone receptor involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

2,2’,3,6’-Tetrachlorobiphenyl inhibits the basal and circadian expression of the core circadian component PER1 . It achieves this by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 .

Biochemical Pathways

The compound affects the biochemical pathways involving the enzymes: biphenyl dioxygenase (bphA) , dihydrodiol dehydrogenase (bphB) , 2,3-dihydroxybiphenyl dioxygenase (bphC) , and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) . These enzymes are involved in the biodegradation pathway of polychlorinated biphenyls .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,6’-Tetrachlorobiphenyl. As a member of the PCBs, this compound exhibits high persistence and bioaccumulation, leading to long-term environmental presence . Its stability in harsh environmental conditions contributes to its long half-life .

properties

IUPAC Name |

1,2-dichloro-3-(2,6-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-8-4-2-5-9(14)11(8)7-3-1-6-10(15)12(7)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGLICQCTXWQNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40866046 | |

| Record name | 2,2',3,6'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41464-47-5 | |

| Record name | 2,2',3,6'-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,6'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,6'-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IDU8E8184W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2,2',3,6-Tetrachlorobiphenyl (CB45) interact with enzymes in the body, and what are the downstream effects?

A1: CB45 is primarily metabolized by cytochrome P450 (CYP, P450) monooxygenases, specifically human CYP2B6 and rat CYP2B1. [] These enzymes can metabolize the separated atropisomers of CB45 into various products, including dechlorinated and hydroxylated metabolites. For example, human CYP2B6 is predicted to produce 4'-hydroxy (OH)-CB45 from (aR)-CB45 as a major metabolite. [] Both human CYP2B6 and rat CYP2B1 can also produce di-OH- and dechlorinated OH-metabolites from CB45. [] These metabolic transformations are significant because hydroxylation and dechlorination can alter the toxicity of PCBs. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1348479.png)